2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Description
The compound “2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-one . It is used to prepare other derivatives that act as CDK4 and/or CDK6 inhibitors, which are useful in the treatment of diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the synthesis of a similar compound, 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]-pyrimidin-7(8H)-one, was achieved using 5-bromo-2,6-dichloropyrimidine as the starting reactant .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . This structure is similar to nitrogen bases present in DNA and RNA .Chemical Reactions Analysis
The chemical reactions involving this compound are typically related to its use as a precursor in the synthesis of other derivatives. For example, it can be used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves the synthesis of the pyrido[2,3-d]pyrimidine ring system followed by the introduction of the cyclopentyl and bromine substituents at appropriate positions. The final step involves the introduction of the methyl and carbonyl groups at the desired positions.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "cyclopentanone", "bromine", "methylamine", "sodium hydride", "acetic anhydride", "sodium acetate", "acetic acid" ], "Reaction": [ "Step 1: Cyclization of 2-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 7-ethyl-5-methylpyrido[2,3-d]pyrimidin-4(3H)-one", "Step 2: Alkylation of the above product with cyclopentanone in the presence of sodium hydride to form 2-cyclopentyl-7-ethyl-5-methylpyrido[2,3-d]pyrimidin-4(3H)-one", "Step 3: Bromination of the above product with bromine in the presence of acetic acid to form 2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-4(3H)-one", "Step 4: Methylation of the above product with methylamine in the presence of sodium hydride to form 2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-amine", "Step 5: Oxidation of the above product with sodium periodate to form 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one" ] } | |
CAS No. |
2481084-21-1 |
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.2 |
Purity |
0 |
Origin of Product |
United States |
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